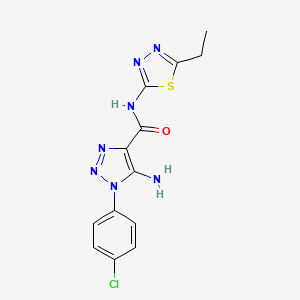![molecular formula C23H15NO7S2 B5183437 diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B5183437.png)
diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate, also known as DBIDS, is a chemical compound with potential applications in scientific research. DBIDS belongs to the family of indole derivatives and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
Diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has potential applications in scientific research, particularly in the field of drug discovery. Studies have shown that diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new cancer drugs. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has also been found to inhibit the activity of certain enzymes, which could be useful in the development of enzyme inhibitors for various diseases.
Wirkmechanismus
The mechanism of action of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate is not fully understood, but studies have shown that it interacts with certain proteins and enzymes in the body. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and cell division.
Biochemical and Physiological Effects
Studies have shown that diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has various biochemical and physiological effects. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has been found to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce the production of reactive oxygen species (ROS) in cells. diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has also been found to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has several advantages for lab experiments, including its high solubility in water and its stability at room temperature. However, diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate has some limitations, including its low bioavailability and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate. One potential direction is the optimization of the synthesis method to improve the yield and purity of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate. Another direction is the development of new derivatives of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate and its potential applications in the treatment of various diseases.
Synthesemethoden
Diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate can be synthesized through several methods, including a one-pot synthesis method and a multistep synthesis method. The one-pot synthesis method involves the reaction of 2-aminobenzoic acid with 2,4-dichlorobenzaldehyde and sulfuric acid, followed by the reaction with sodium sulfite and sodium nitrite. The multistep synthesis method involves the reaction of 2-aminobenzoic acid with 2,4-dichlorobenzaldehyde to form 2-(2,4-dichlorobenzylidene)aminobenzoic acid, which is then reacted with sulfuric acid, sodium sulfite, and sodium nitrite to form diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate.
Eigenschaften
IUPAC Name |
diphenyl 2-oxo-1H-benzo[cd]indole-6,8-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO7S2/c25-23-18-13-7-12-17-19(32(26,27)30-15-8-3-1-4-9-15)14-20(22(24-23)21(17)18)33(28,29)31-16-10-5-2-6-11-16/h1-14H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARONUFKYFBIWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diphenyl 2-oxo-1H-benzo[cd]indole-6,8-disulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183358.png)

![N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183381.png)

![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5183418.png)

![methyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5183421.png)
![6-(1-azepanyl)-N-methyl-N-(4-pyrimidinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5183427.png)

![6-(4-isopropyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5183431.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5183438.png)
![4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5183441.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5183449.png)
